Tri[(16-hydroxy)oleoyl]glycerol
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Overview
Description
Tri[(16-hydroxy)oleoyl]glycerol is a triglyceride formed by the esterification of glycerol with three molecules of 16-hydroxyoleic acid. This compound is a type of glycerolipid, which are essential components of biological membranes and energy storage molecules in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts. The process involves heating glycerol and 16-hydroxyoleic acid in the presence of a catalyst to form the ester bonds, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through interesterification processes. This involves the rearrangement of fatty acids on glycerol backbones, often using enzymes or chemical catalysts to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and 16-hydroxyoleic acid in the presence of water and a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Hydrogenation: The double bonds in the oleic acid chains can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Glycerol and 16-hydroxyoleic acid.
Oxidation: Ketones or aldehydes.
Hydrogenation: Saturated fatty acids.
Scientific Research Applications
Tri[(16-hydroxy)oleoyl]glycerol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tri[(16-hydroxy)oleoyl]glycerol involves its interaction with biological membranes and enzymes. The hydroxyl groups on the fatty acid chains can form hydrogen bonds with membrane proteins, affecting membrane fluidity and function . Additionally, the compound can be metabolized by lipases, releasing glycerol and fatty acids that participate in various metabolic pathways .
Comparison with Similar Compounds
Triolein: A triglyceride formed by esterification of glycerol with oleic acid.
Trilinolein: A triglyceride formed by esterification of glycerol with linoleic acid.
Tripalmitin: A triglyceride formed by esterification of glycerol with palmitic acid.
Comparison: Tri[(16-hydroxy)oleoyl]glycerol is unique due to the presence of hydroxyl groups on the fatty acid chains, which impart additional reactivity and potential biological activity compared to other triglycerides like triolein, trilinolein, and tripalmitin .
Biological Activity
Tri[(16-hydroxy)oleoyl]glycerol (THOG) is a unique triglyceride derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
THOG is formed through the esterification of glycerol with three molecules of 16-hydroxyoleic acid, resulting in a molecular formula of C₅₃H₁₀₄O₆ and a molecular weight of approximately 933.43 g/mol. The presence of a hydroxyl group at the 16th carbon position distinguishes it from standard triglycerides, enhancing its hydrophilicity and potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of THOG is primarily linked to its role in cellular membranes and metabolic processes. Its unique structure may enhance membrane fluidity , thereby influencing cellular signaling pathways and lipid metabolism. Additionally, as a fatty acid derivative, THOG may exhibit anti-inflammatory properties and impact lipid profiles in biological systems.
Key Biological Activities
- Membrane Dynamics : THOG can modulate membrane fluidity, which is crucial for the function of membrane proteins and receptors involved in signaling pathways.
- Lipid Metabolism : It is metabolized by lipoprotein lipase, leading to the hydrolysis of triacylglycerols into free fatty acids and glycerol, essential for energy production and storage.
- Potential Therapeutic Effects : Research indicates that THOG may have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
THOG's mechanism of action involves several biochemical pathways:
- Hydrolysis : Upon interaction with lipoprotein lipase, THOG is hydrolyzed into fatty acids and glycerol, facilitating energy metabolism.
- Influence on Enzymatic Activity : The hydroxyl group may enhance interactions with enzymes involved in lipid signaling, potentially affecting insulin sensitivity and inflammation pathways.
- Impact on Cellular Signaling : By altering membrane dynamics, THOG can influence the activity of membrane-bound proteins and receptors, which are critical for cellular responses to environmental changes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of THOG, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Glyceryl trioleate | C₅₃H₁₀₆O₆ | Standard triglyceride without hydroxylation |
Tri(oleoyl)glycerol | C₅₃H₁₀₆O₆ | Contains three oleic acid units |
Tri(16-hydroxystearoyl)glycerol | C₅₃H₁₀₂O₆ | Similar structure but with stearic acid derivatives |
The presence of the hydroxyl group at the 16th carbon position in THOG significantly impacts its physical properties and biological activities compared to these similar compounds.
Case Studies and Research Findings
Research on THOG has been limited but promising. Notable studies include:
- A study examining the effects of THOG on membrane fluidity demonstrated that its incorporation into lipid bilayers increased fluidity compared to standard triglycerides, suggesting potential applications in drug delivery systems where membrane permeability is critical.
- Another investigation into THOG's anti-inflammatory properties indicated that it could modulate inflammatory responses in vitro, highlighting its potential therapeutic applications in managing chronic inflammatory conditions.
Properties
Molecular Formula |
C57H104O9 |
---|---|
Molecular Weight |
933.4 g/mol |
IUPAC Name |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChI Key |
AHVSXRZCBLACAT-ZLUULJOASA-N |
Isomeric SMILES |
CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC |
Canonical SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Origin of Product |
United States |
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